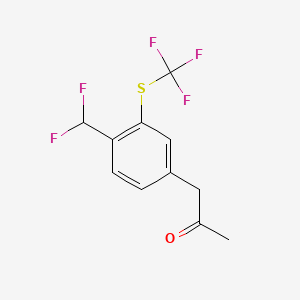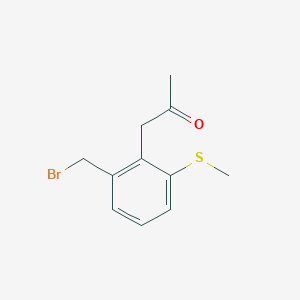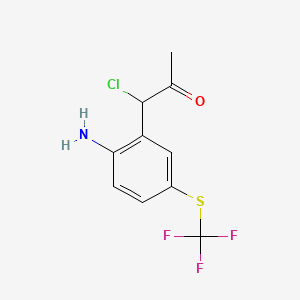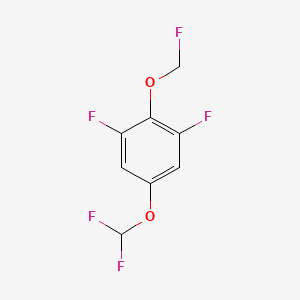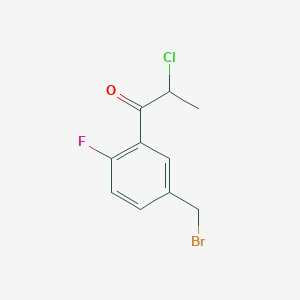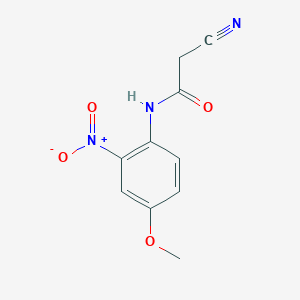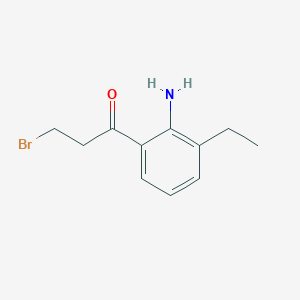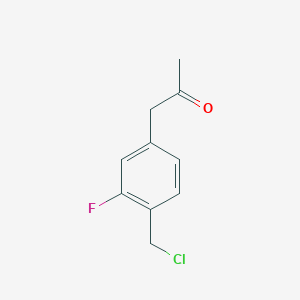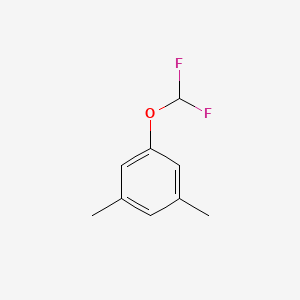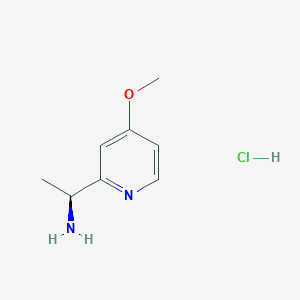
(S)-1-(4-Methoxypyridin-2-yl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-Methoxypyridin-2-yl)ethanamine hydrochloride is a chemical compound with a molecular formula of C7H12ClNO It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Methoxypyridin-2-yl)ethanamine hydrochloride typically involves the reaction of 4-methoxypyridine with an appropriate amine under controlled conditions. One common method involves the use of a reducing agent to facilitate the formation of the desired amine derivative. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at a temperature range of 50-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as crystallization or distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(4-Methoxypyridin-2-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce more saturated amine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(4-Methoxypyridin-2-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-1-(4-Methoxypyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpyridine:
4-Methoxypyridine: This compound is similar but does not have the ethanamine group attached.
Uniqueness
(S)-1-(4-Methoxypyridin-2-yl)ethanamine hydrochloride is unique due to the presence of both the methoxy and ethanamine groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H13ClN2O |
|---|---|
Molekulargewicht |
188.65 g/mol |
IUPAC-Name |
(1S)-1-(4-methoxypyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6(9)8-5-7(11-2)3-4-10-8;/h3-6H,9H2,1-2H3;1H/t6-;/m0./s1 |
InChI-Schlüssel |
HTADTABQDMPCKN-RGMNGODLSA-N |
Isomerische SMILES |
C[C@@H](C1=NC=CC(=C1)OC)N.Cl |
Kanonische SMILES |
CC(C1=NC=CC(=C1)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


